7-Bromo-8-methoxyquinolin-2-ol
CAS No.:
Cat. No.: VC13947163
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2 |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 7-bromo-8-methoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | FLEZUTLFMSNNBX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=C1NC(=O)C=C2)Br |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 7-bromo-8-methoxyquinolin-2-ol typically involves bromination of 8-methoxyquinoline precursors. A common method utilizes N-bromosuccinimide (NBS) in chlorinated solvents like chloroform under controlled temperatures . For example:
-
Bromination: 8-Methoxyquinolin-2-ol reacts with NBS in chloroform at 0–25°C, yielding 7-bromo-8-methoxyquinolin-2-ol with regioselectivity driven by electron-donating methoxy groups .
-
Purification: The crude product is recrystallized from methanol/acetone mixtures, achieving >97% purity .
Alternative routes employ molecular bromine in toluene or dichloromethane, though these require stringent temperature control to avoid di-bromination byproducts .
Structural Characterization
Key spectroscopic data confirm its structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.51 (dd, J = 8.4 Hz, H-4), 7.73 (d, J = 8.4 Hz, H-6), 3.89 (s, OCH₃).
-
IR: Broad peak at 3200–3400 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C=O) .
Physicochemical Properties
7-Bromo-8-methoxyquinolin-2-ol exhibits the following properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 176–182°C (ethyl acetate) | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Solubility | Ethanol, DMSO; sparingly in H₂O | |
| logP (Partition Coefficient) | 3.17 | |
| pKa | 9.29 |
The methoxy group enhances lipid solubility, facilitating membrane permeability in biological systems .
Biological Activity and Mechanisms
Antimicrobial Effects
7-Bromo-8-methoxyquinolin-2-ol inhibits DNA gyrase in Staphylococcus aureus (MIC: 0.0625 mg/mL), outperforming ciprofloxacin in resistant strains . The bromine atom stabilizes interactions with the enzyme’s ATP-binding pocket, while the methoxy group reduces oxidative degradation .
| Compound | IC₅₀ (μM) vs. MCF-7 |
|---|---|
| 7-Bromo-8-methoxyquinolin-2-ol | 75.2 |
| 8-Hydroxyquinoline | >200 |
| Doxorubicin (control) | 0.15 |
Anti-Inflammatory Activity
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 40–60% at 50 μM, comparable to dexamethasone .
Applications in Drug Development
Antibacterial Agents
Derivatives of 7-bromo-8-methoxyquinolin-2-ol are being optimized for Gram-negative pathogens, leveraging its low resistance induction profile .
Neurological Disorders
Quinoline derivatives modulate acetylcholinesterase (AChE) and β-amyloid aggregation, with ongoing research into Alzheimer’s disease applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume